molecular formula C13H19BO2 B069284 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane CAS No. 195062-59-0

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Cat. No.: B069284
CAS No.: 195062-59-0
M. Wt: 218.1 g/mol
InChI Key: NUFSJKMRPYGNHV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is a boronic ester, which means it contains a boron atom bonded to two oxygen atoms and an organic group. This compound is particularly valuable in the field of organic chemistry due to its ability to form stable complexes with various organic molecules, making it a versatile reagent for various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as 2-Methylphenylboronic Acid, Pinacol Ester, are typically organic compounds in chemical reactions. This compound is often used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic ester transfers the organic group it is bonded to (in this case, the 2-methylphenyl group) to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and another organic compound .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by 2-Methylphenylboronic Acid, Pinacol Ester, is a part of a broader class of reactions known as cross-coupling reactions. These reactions are fundamental in creating complex organic compounds, particularly in the synthesis of biologically active compounds and polymers .

Pharmacokinetics

It’s worth noting that the compound is generally stable and easy to handle .

Result of Action

The primary result of the action of 2-Methylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of 2-Methylphenylboronic Acid, Pinacol Ester can be influenced by various environmental factors. For instance, the compound is generally stable under normal conditions, but it may undergo hydrolysis in water, especially at physiological pH . Additionally, the compound’s reactivity in the Suzuki–Miyaura coupling reaction can be affected by the presence of a metal catalyst, typically palladium, and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane can be synthesized through several methods. One common method involves the reaction of o-tolylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The boron atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Halogenated or alkylated boronic esters.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, agrochemicals, and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura reactions.

    Pinacolborane: A borane compound used in hydroboration reactions.

    Triisopropyl borate: A borate ester used in organic synthesis.

Uniqueness

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane is unique due to its stability and versatility in forming complexes with a wide range of organic molecules. Its tetramethyl groups provide steric hindrance, which enhances its stability and reactivity compared to other boronic esters.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSJKMRPYGNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443748
Record name 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195062-59-0
Record name 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195062-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tolylboronic acid pinacol ester
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Synthesis routes and methods

Procedure details

To 200 ml (0.21 mol) of 1.07 M solution of 2-methyl phenylmagnesiumbromide in THF, 49.3 g (0.27 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added at room temperature. The resulting solution was stirred for 15 min at the same temperature, and then 50 ml of water was added. The formed mixture was poured into 500 ml of water, and crude product was extracted with 3×200 ml of ethyl acetate. The combined organic extract was dried over Na2SO4 and then evaporated to dryness. Fractional distillation of the residue in vacuum gave colorless oil, b.p. 81-84° C./3 mmm Hg. Yield 33.1 g (57%). Anal. calc. for C13H19BO2: C, 71.59; H, 8.78. Found: C, 71.78; H, 8.65. 1H NMR (CDCl3): 7.78 (m, 1H, 6-H), 7.33 (m, 1H, 5-H), 7.16-7.19 (m, 2H, 3, 4-H), 2.56 (s, 3H, Me in 2-MeC6H4), 1.36 (s, 12H, Bpin).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl phenylmagnesiumbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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